molecular formula C23H22FN3O2 B4255004 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Numéro de catalogue B4255004
Poids moléculaire: 391.4 g/mol
Clé InChI: SOJGWHVTDHYVAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), which is a key enzyme in the biosynthesis of leukotrienes, a class of inflammatory mediators.

Mécanisme D'action

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor exerts its pharmacological effects by inhibiting the activity of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor binds to 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and prevents the formation of leukotrienes, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has been shown to effectively reduce inflammation and tissue damage in various preclinical models of inflammatory diseases, such as asthma, COPD, and psoriasis. The compound has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has several advantages for lab experiments, including its potency, selectivity, and pharmacokinetic profile. The compound has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.

Orientations Futures

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has several potential future directions in scientific research, including its clinical development as a therapeutic agent for inflammatory diseases and cancer. The compound can also be used as a tool compound to study the role of leukotrienes in various biological processes. Further research is needed to optimize the pharmacokinetic properties of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor and to develop more potent and selective 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitors. Additionally, the compound can be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy.

Applications De Recherche Scientifique

1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has been extensively studied in scientific research due to its potential therapeutic applications in various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The compound has been shown to effectively inhibit the biosynthesis of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has also been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and metastasis.

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c24-19-9-2-1-7-17(19)16-27-14-6-11-21(27)23(28)26-20-10-3-4-12-22(20)29-18-8-5-13-25-15-18/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGWHVTDHYVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Reactant of Route 3
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.